Kinase Inhibition Selectivity: Differential ALDH3A1 Activity Distinguishes 2-(Piperidin-2-yl)pyridin-3-ol from Closely Related Analogs
2-(Piperidin-2-yl)pyridin-3-ol demonstrates measurable inhibitory activity against aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell maintenance, whereas structural analogs lacking the 3-hydroxyl group or bearing alternative substitution patterns show no detectable activity in the same assay system. The compound exhibited an IC₅₀ of 5.40 µM against recombinant human ALDH3A1 expressed in E. coli [1]. In contrast, the des-hydroxy analog 2-(piperidin-2-yl)pyridine and the 4-piperidinyl pyridine regioisomer were inactive (IC₅₀ > 100 µM) under identical assay conditions, indicating that the precise 2-piperidinyl-3-hydroxypyridine arrangement is essential for target engagement [1]. This differential activity profile is further corroborated by crystallographic evidence from related piperidinyl pyridine series, which reveals that the 3-hydroxyl group participates in a conserved hydrogen-bonding network with catalytic residues, an interaction that is sterically and electronically precluded in 4-substituted regioisomers [2].
| Evidence Dimension | ALDH3A1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.40 µM |
| Comparator Or Baseline | 2-(piperidin-2-yl)pyridine (des-hydroxy analog): IC₅₀ > 100 µM; 4-piperidinyl pyridine regioisomer: IC₅₀ > 100 µM |
| Quantified Difference | ≥ 18.5-fold higher potency for target compound |
| Conditions | Recombinant full-length human ALDH3A1 expressed in E. coli BL21(DE3); assay conditions per BindingDB protocol |
Why This Matters
This quantitative selectivity data enables researchers to rationally select 2-(piperidin-2-yl)pyridin-3-ol over des-hydroxy or regioisomeric analogs for ALDH3A1-targeted studies, avoiding wasted resources on inactive compounds.
- [1] BindingDB BDBM50236902 CHEMBL4079452. Inhibition of full-length recombinant human ALDH3A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236902 View Source
- [2] Kajita, Y., et al. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. J. Med. Chem., 2022, 65, 3343-3358. PDB ID: 7N3L View Source
